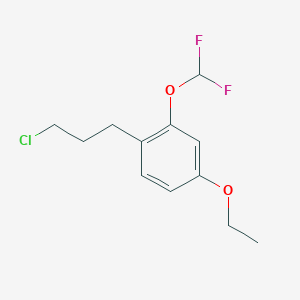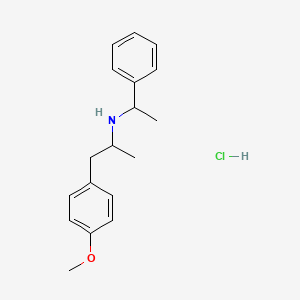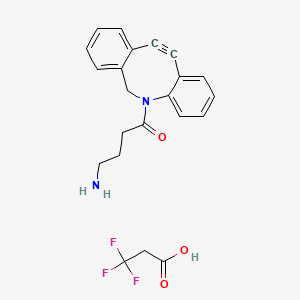
Dbco-(CH2)3-NH2.tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Dbco-(CH2)3-NH2.tfa typically involves several steps:
Starting Materials: The synthesis begins with the preparation of dibenzocyclooctyne (DBCO) derivatives.
Reaction Conditions: The DBCO derivative is then reacted with a suitable amine precursor under controlled conditions to introduce the amine group.
Trifluoroacetate Formation: Finally, the product is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
Dbco-(CH2)3-NH2.tfa undergoes several types of chemical reactions:
Click Chemistry: The DBCO group readily reacts with azides in a copper-free click reaction to form stable triazole linkages.
Amide Bond Formation: The amine group can react with carboxylic acids or their activated esters to form stable amide bonds.
Substitution Reactions: The compound can also participate in various substitution reactions, depending on the reagents and conditions used.
Common reagents include azides for click chemistry and carboxylic acids or esters for amide bond formation. The major products formed are triazole linkages and amide bonds .
科学研究应用
Dbco-(CH2)3-NH2.tfa has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for Dbco-(CH2)3-NH2.tfa involves its participation in copper-free click chemistry. The DBCO group reacts with azides to form stable triazole linkages, a reaction that is highly specific and efficient . The amine group can also form amide bonds with carboxylic acids or esters, further expanding its utility in various applications .
相似化合物的比较
Dbco-(CH2)3-NH2.tfa is unique due to its ability to participate in copper-free click chemistry, which is not common among similar compounds. Some similar compounds include:
Dbco-(CH2)2-NH2.tfa: Another DBCO derivative with a shorter linker.
Dbco-PEG4-NHS ester: A DBCO derivative with a polyethylene glycol linker, used for bioconjugation.
Dbco-PEG5-acid: A DBCO derivative with a longer polyethylene glycol linker, enhancing its solubility and reactivity.
These compounds share the DBCO moiety but differ in their linkers and functional groups, which influence their reactivity and applications .
属性
分子式 |
C22H21F3N2O3 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
4-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)butan-1-one;3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C19H18N2O.C3H3F3O2/c20-13-5-10-19(22)21-14-17-8-2-1-6-15(17)11-12-16-7-3-4-9-18(16)21;4-3(5,6)1-2(7)8/h1-4,6-9H,5,10,13-14,20H2;1H2,(H,7,8) |
InChI 键 |
IVKBFTNKKKMXBL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCN.C(C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


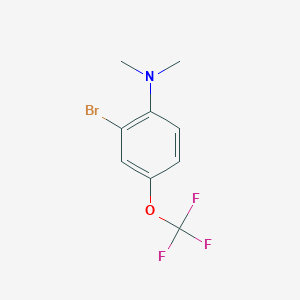

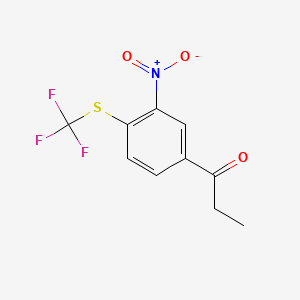
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)

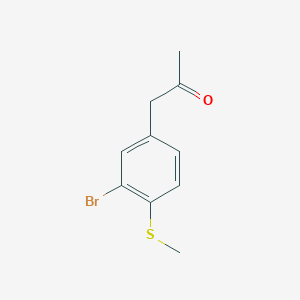
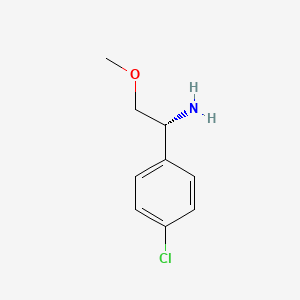
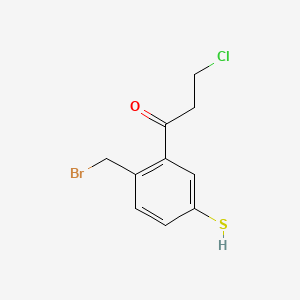

![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
